molecular formula C21H32O2 B048079 cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester CAS No. 2734-47-6

cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester

Cat. No.: B048079
CAS No.: 2734-47-6
M. Wt: 316.5 g/mol
InChI Key: QWDCYFDDFPWISL-JEBPEJKESA-N
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Description

cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester: is a highly unsaturated fatty acid methyl ester. It is derived from eicosapentaenoic acid, a polyunsaturated omega-3 fatty acid commonly found in fish oil, seaweed, phytoplankton, and camelina . This compound is known for its significant role in various biological processes and its potential health benefits.

Mechanism of Action

Target of Action

Icosapent methyl, also known as eicosapentaenoic acid methyl ester or cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester, primarily targets triglycerides . Triglycerides are a type of fat found in the blood that the body uses for energy. High levels of triglycerides can lead to conditions like hypertriglyceridemia, which is associated with an increased risk of cardiovascular diseases .

Mode of Action

The compound interacts with its targets by reducing the synthesis and enhancing the clearance of triglycerides . This is achieved through several potential mechanisms of action, including increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity .

Biochemical Pathways

Icosapent methyl affects the biochemical pathways related to lipid metabolism. It reduces the synthesis of very low-density lipoprotein triglycerides (VLDL-TG) in the liver and enhances triglyceride clearance . Additionally, it has anti-inflammatory and anti-thrombotic properties, which are beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation .

Pharmacokinetics

Icosapent methyl is de-esterified and converted into the active form, eicosapentaenoic acid (EPA), during absorption. It is then absorbed in the small intestine and enters the systemic circulation through the lymphatic system . Most EPA circulates incorporated into phospholipids, triglycerides, and cholesteryl esters . The compound reaches peak plasma concentration in about 5 hours post-oral administration .

Result of Action

The primary result of icosapent methyl’s action is a significant reduction in triglyceride levels in the blood . This can help treat patients with severe hypertriglyceridemia and reduce the risk of cardiovascular events in certain patients with elevated triglycerides . Furthermore, it has been shown to significantly reduce major adverse cardiovascular events .

Action Environment

The action, efficacy, and stability of icosapent methyl can be influenced by various environmental factors. For instance, the compound is administered orally, so factors affecting gastrointestinal health and function can impact its absorption and bioavailability . Additionally, individual patient factors, such as other health conditions, diet, and use of other medications, can also influence the compound’s action and efficacy .

Biochemical Analysis

Biochemical Properties

Icosapent methyl plays a significant role in biochemical reactions. It reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances TG clearance from circulating VLDL . It interacts with enzymes such as acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), and increases β-oxidation and plasma lipoprotein lipase activity .

Cellular Effects

Icosapent methyl has beneficial effects on various types of cells and cellular processes. It influences cell function by reducing triglyceride levels . It has beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation . It also has anti-inflammatory and anti-thrombotic properties .

Molecular Mechanism

Icosapent methyl exerts its effects at the molecular level through several mechanisms. It binds to biomolecules and inhibits enzymes, leading to changes in gene expression . It is de-esterified, converted into active EPA, and then absorbed in the small intestine . It also has a role in the formation of thromboxane A3 and prostaglandin I3 .

Temporal Effects in Laboratory Settings

Over time, icosapent methyl has shown to have a slowly cleared, extensively distributed molecule with dose linearity and comparable exposures with BID and QD regimens . It has been observed that steady state for total and unesterified plasma EPA was reached by Day 28, whereas RBC levels were still increasing .

Dosage Effects in Animal Models

The effects of icosapent methyl vary with different dosages in animal models

Metabolic Pathways

Icosapent methyl is involved in metabolic pathways that reduce the synthesis and enhance the clearance of triglycerides . It interacts with enzymes such as acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), and increases β-oxidation and plasma lipoprotein lipase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester can be synthesized through the esterification of eicosapentaenoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently .

Industrial Production Methods: Industrial production of this compound often involves the extraction of eicosapentaenoic acid from natural sources like fish oil. The extracted eicosapentaenoic acid is then subjected to esterification with methanol under controlled conditions to produce the methyl ester .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: This compound can be reduced to form saturated fatty acid methyl esters.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the methyl ester.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is unique compared to other similar compounds due to its specific structure and biological activity. Some similar compounds include:

These compounds differ in their double bond positions, saturation levels, and biological activities, making this compound unique in its effects and applications.

Properties

IUPAC Name

methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDCYFDDFPWISL-JEBPEJKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016222
Record name Icosapent methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2734-47-6
Record name Icosapent methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosapent methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2734-47-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ICOSAPENT METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O598O936I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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